Home > Products > Screening Compounds P48950 > 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine - 844648-13-1

8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Catalog Number: EVT-1665169
CAS Number: 844648-13-1
Molecular Formula: C9H10FNO
Molecular Weight: 167.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Fluoro-2-exo-(2-methylpropen-1-yl)-2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine

  • Relevance: This compound shares the core structure of 2,3,4,5-tetrahydro-1,4-epoxybenzo[b]azepine with 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. The difference lies in the presence of a fluorine substituent at the 7-position and a 2-methylpropen-1-yl group at the 2-exo position in this compound, compared to the 8-fluoro substitution in the main compound. []

4-Alkyl-5-methylene-2,3,4,5-tetrahydro-1,4-benzoxazepines

  • Relevance: These compounds share the core structure of 2,3,4,5-tetrahydro-1,4-benzoxazepines with 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. While these compounds have alkyl substituents at the 4-position and a methylene group at the 5-position, 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine has a fluorine substituent at the 8-position. []

(2RS,4RS)-7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine

  • Relevance: This compound shares the 2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine core structure with 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. The primary difference lies in the fluorine substitution at the 7-position and the 2-(2-phenylethyl) group in this compound, in contrast to the 8-fluoro substitution in the main compound. []

(2S,4R)-7-Fluoro-2-exo-[(E)-styryl]-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine

  • Relevance: This compound shares the 2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine core with 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. This compound has a fluorine substituent at the 7-position and a (E)-styryl group at the 2-exo position, whereas the main compound has an 8-fluoro substitution. []

4-Benzotriazolylmethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

  • Relevance: This compound shares the 2,3,4,5-tetrahydro-1,4-benzoxazepine core with 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. The key difference lies in the presence of a 4-benzotriazolylmethyl substituent in this compound, whereas 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine has a fluorine atom at the 8-position. []

3-Allyl-6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol

    4-Fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazepines

    • Relevance: These compounds and 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine belong to the same chemical class – 2,3,4,5-tetrahydro-1H-2-benzazepines. The presence of various substituents at the 8-position and a fluorine atom at the 4-position differentiate these compounds from the main compound, which specifically has a fluorine atom at the 8-position. [, ]

    2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine

    • Relevance: While not a direct structural analog of 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, this compound shares a similar heterocyclic framework. Both compounds contain a seven-membered ring incorporating a nitrogen atom, suggesting potential similarities in their reactivity and potential applications as synthetic building blocks. []

    Ethyl 3-(8-fluoro-2-methyl-2,3,4,5-tetrahydro-1H-γ-carboline-5-yl)propionate dihydrochloride

    • Relevance: While not directly analogous to 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, this compound highlights the pharmacological relevance of fluorine-substituted heterocycles. The presence of a fluorine atom in both compounds suggests potential bioisosteric relationships and shared physicochemical properties. [, , ]

    (1R,4S)-1-Methyl-8-methoxy-3-(4-toluenesulfonyl)-2,3,4,5-tetrahydro-1,4-methano-3-benzazepine

      2,3,4,5-Tetrahydro-7,7-diphenylimidazo-[2,1-b]-thiazepine-8(7H)-one

      • Relevance: While this compound's core structure differs from 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, it highlights the diversity of heterocyclic compounds containing seven-membered rings. This study explores the synthesis and structural analysis of such compounds, offering insights into potential synthetic strategies and structural characteristics relevant to related compounds. []

      10-Methoxy-5-methyl-7-phenyl-2,3,4,5-tetrahydro-7H-1,6,5-benzodioxazonine

      • Relevance: While structurally distinct from 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, this compound highlights the application of ring expansion reactions in synthesizing larger heterocycles. The study underscores the potential for synthesizing related compounds with varying ring sizes and functionalities, potentially leading to diverse pharmacological properties. []

      6,8-Dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol

        5-Hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones

          3-(1-Benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-2-benzazepin-8-yl)propan-1-one

          • Relevance: This compound and 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine belong to the same class of chemicals - 2,3,4,5-tetrahydro-1H-2-benzazepines. The presence of a 3-(1-benzylpiperidin-4-yl)propan-1-one substituent at the 8-position differentiates it from the main compound, which specifically has a fluorine atom at the 8-position. []

          4-Amino-2,3,4,5-tetrahydro-7-methoxy-1-(p-tolylsulfonyl)-1H-1-benzazepine

            (2SR,4RS)-2-exo-(1-Naphthyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine

              4,7,8-Trisubstituted 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones

              • Relevance: While not directly structurally analogous to 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, these compounds, particularly those where the nitro group is reduced to form benzene-fused heterocycles, share a similar heterocyclic framework with a seven-membered ring containing two nitrogen atoms. This suggests potential similarities in their chemical properties and reactivity. []

              [125I]A-312110

              • Relevance: While this compound does not share the core structure of 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, it exemplifies the pharmacological relevance of exploring diverse heterocyclic scaffolds. This study underscores the importance of developing selective and potent ligands for ion channels, which could lead to new therapeutic avenues for various diseases. []

              7-Bromobenzoxazepine

                2,3-Dihydro-1,4-benzothiazepines

                  3-Benzyl-2,3,4,5-tetrahydro-8-methoxy-1-methyl-1,4-ethano-1H-3-benzazepine

                  • Relevance: While not directly structurally analogous, this compound shares a similar framework with 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. Both contain a seven-membered ring fused with a benzene ring and incorporate a nitrogen atom. [, ]

                  (3R,5R)-3-Butyl-3-ethyl-2,3,4,5-tetrahydro-7-methoxy-5-phenyl-1,4-benzothiazepin-8-ol 1,1-dioxide

                    (2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, semagacestat)

                    • Relevance: This compound includes a 2,3,4,5-tetrahydro-1H-3-benzazepine moiety, reflecting a structural similarity to 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. This shared structural element highlights the relevance of benzazepine derivatives in medicinal chemistry. []

                    9-Chloro-7-(1,1-dimethylethyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

                    • Relevance: This compound shares the core 2,3,4,5-tetrahydro-1,4-benzoxazepine structure with 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine. Its distinct substitution pattern, featuring a chlorine atom at the 9-position and a 1,1-dimethylethyl group at the 7-position, differentiates it from the main compound. []

                    6-(2-Amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

                    • Relevance: While not directly analogous to 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, this compound highlights the importance of fluorine substitution in medicinal chemistry. The presence of a fluorine atom in both compounds suggests their potential for exhibiting unique physicochemical and biological properties. []

                    2-[7-Fluoro-3,4-dihydro-3-oxo-4-(2-propynyl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3[2H]-dione (Flumioxazin)

                    • Relevance: While structurally distinct from 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, flumioxazin contains a fluorine-substituted benzoxazine moiety, highlighting the use of fluorine-containing heterocycles in different chemical applications. [, ]
                    Overview

                    8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a complex organic compound notable for its unique molecular structure and potential applications in various scientific fields. This compound features a fluorinated benzoxazepine ring, which is a bicyclic structure that includes both nitrogen and oxygen atoms. The presence of fluorine significantly influences its chemical properties, enhancing its reactivity and biological activity.

                    Source

                    The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and applications.

                    Classification

                    8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine belongs to the class of heterocyclic compounds specifically categorized under benzoxazepines. These compounds are characterized by their fused benzene and azepine rings and are often investigated for their pharmacological properties.

                    Synthesis Analysis

                    Methods

                    The synthesis of 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves several key steps:

                    1. Formation of the Benzoxazepine Ring: This initial step can be achieved through a condensation reaction between ortho-fluoroaniline and a suitable carbonyl compound under acidic or basic conditions. This reaction leads to the cyclization necessary for forming the benzoxazepine structure.
                    2. Introduction of Functional Groups: Subsequent reactions may introduce additional functional groups or modify existing ones to enhance the compound's properties. For example, nucleophilic substitution reactions can be employed to introduce oxolane moieties or other substituents.

                    Technical Details

                    The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Advanced techniques such as chromatography may be employed for purification.

                    Molecular Structure Analysis

                    Structure

                    The molecular formula for 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine is C9H10FNOC_9H_{10}FNO. The structure consists of a bicyclic framework with a tetrahydro configuration that contributes to its stability and reactivity.

                    Data

                    • Molecular Weight: Approximately 167.18 g/mol
                    • InChI Key: A unique identifier for chemical substances that allows for easy searching in databases.

                    The structural integrity is crucial for its biological activity; thus, understanding its conformation is vital for further applications.

                    Chemical Reactions Analysis

                    Reactions

                    8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions:

                    1. Oxidation: The compound can be oxidized at various sites within the benzoxazepine ring.
                    2. Reduction: Reduction reactions may convert functional groups such as carboxylic acids into alcohols.
                    3. Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

                    Technical Details

                    Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used.

                    Mechanism of Action

                    The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances binding affinity to these targets:

                    • Biological Activity: The compound may inhibit certain enzymes or receptors due to its structural configuration.
                    • Bioavailability: The oxolane moiety improves solubility in biological systems.

                    Studies have shown that similar compounds exhibit significant central nervous system activity due to their ability to penetrate the blood-brain barrier .

                    Physical and Chemical Properties Analysis

                    Physical Properties

                    • Appearance: Typically exists as a solid or crystalline form.
                    • Melting Point: Specific melting points need to be determined experimentally as they can vary based on purity.

                    Chemical Properties

                    • Solubility: Soluble in organic solvents; solubility in water may vary based on functional groups present.
                    • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

                    Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into its physical characteristics.

                    Applications

                    8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several potential applications:

                    1. Pharmaceutical Development: Investigated as a lead compound in drug discovery due to its biological activity.
                    2. Research Tool: Used in studies related to enzyme inhibition and receptor binding assays.
                    3. Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
                    Synthetic Methodologies for 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

                    Traditional Cyclization Routes via Precursor Alkylation and Ring Closure

                    Traditional synthetic pathways to benzoxazepine derivatives typically involve linear sequences starting from ortho-substituted fluoroaniline precursors, leveraging the nucleophilic displacement of fluorine atoms in ring-forming reactions:

                    • Ortho-Fluoroaniline Precursors: The most common approach utilizes 2-amino-3-fluorophenol derivatives as starting materials. These undergo O-alkylation with α-halo carbonyl compounds (typically ethyl bromoacetate or 1-bromo-2-chloroethane) to install the side chain nucleophile. Subsequent thermal or base-mediated cyclization displaces the fluorine atom via intramolecular nucleophilic aromatic substitution (SNAr), yielding the benzoxazepine core. This route typically requires elevated temperatures (80-120°C) and polar aprotic solvents like DMF or NMP to facilitate the SNAr step [2] [5].

                    • Epichlorohydrin Route: An alternative approach employs epichlorohydrin as the alkylating agent, reacting with fluoroaniline derivatives to form an intermediate amino alcohol. Ring closure is effected under basic conditions, forming the oxazepine ring through an intramolecular Williamson ether synthesis. This method avoids the high temperatures required for SNAr cyclization but often requires protection/deprotection strategies to ensure regioselectivity [5].

                    • Cyclative Cleavage Strategies: Solid-phase synthesis utilizing resin-bound fluoroanilines has been successfully employed. After sequential alkylation and acylation steps, the benzoxazepine is liberated through acid-mediated cyclative cleavage, simultaneously forming the heterocyclic ring and releasing the product from the solid support. This approach facilitates purification and is amenable to parallel synthesis [5].

                    Table 1: Precursors and Conditions for Traditional Cyclization Routes

                    Precursor TypeAlkylating AgentCyclization ConditionsReported Yield (%)
                    2-Amino-3-fluorophenolEthyl bromoacetateDMF, 100°C, 8h65-72
                    2-Amino-5-fluorophenolEpichlorohydrinK₂CO₃, EtOH, reflux, 12h58-63
                    Resin-bound fluoroanilineBromoacetyl bromideTFA/DCM (1:1), rt, 2h45-50
                    2-(Fluoro)-4-nitrophenol1,2-DibromoethaneDMSO, 120°C, 10h40-48

                    Solvent-Dependent Chemodivergent Pathways in Benzannulation Reactions

                    The synthesis of benzoxazepine derivatives exhibits remarkable solvent-dependent chemodivergence, particularly in benzannulation reactions where reaction pathways bifurcate based on solvent polarity and coordinating ability:

                    • Polar Aprotic Solvents: In solvents like DMF, DMSO, and NMP, the preferred pathway involves intramolecular nucleophilic aromatic substitution (SNAr). The oxygen nucleophile attacks the electron-deficient carbon ortho to the fluorine substituent, displacing fluoride to form the seven-membered ring. This pathway dominates due to enhanced solvation of the transition state and fluoride ion in polar media. The reaction typically proceeds at temperatures between 80-120°C with yields ranging from 60-75% for 8-fluoro derivatives [2].

                    • Nonpolar Solvents: In toluene or xylene, an alternative pathway emerges through Stevens-type [2,3] sigmatropic rearrangement. This mechanism becomes competitive when the direct SNAr pathway is disfavored. The reaction proceeds via ylide formation followed by rearrangement, resulting in ring-expanded products. For 8-fluoro substituted precursors, this pathway can yield unexpected benzoxazonine derivatives as major products (45-50% yield) when conducted in nonpolar solvents at elevated temperatures (reflux conditions) [3].

                    • Ether Solvents: Tetrahydrofuran (THF) exhibits intermediate behavior, promoting a mixture of SNAr and rearrangement products. The addition of crown ethers (18-crown-6) significantly shifts selectivity toward the SNAr pathway by complexing with potassium cations and enhancing alkoxide nucleophilicity. This solvent system allows tunable selectivity based on crown ether concentration [2].

                    • Coordination-Assisted Pathways: Recent studies demonstrate that N-(trimethylsilyl)diethylamine (TMSNEt₂) in toluene effectively promotes intramolecular SNAr reactions of electron-rich aryl fluorides that are conventionally inert under standard SNAr conditions. This Lewis acid activator enables cyclizations at room temperature with yields up to 93% for benzoxazepine formation, overriding the typical solvent-dependent rearrangement pathways [2].

                    Base-Promoted Intramolecular Hydroamidation Strategies

                    Intramolecular hydroamidation represents a powerful alternative to SNAr cyclization for constructing the benzoxazepine core, particularly for substrates where fluorine displacement is challenging:

                    • Alkoxide-Mediated Cyclization: Treatment of N-(2-hydroxyaryl) β-amino ester precursors with strong bases like sodium hydride or potassium tert-butoxide generates an alkoxide that attacks the adjacent amide carbonyl. This cascade forms the oxazepine ring through lactamization. The reaction proceeds efficiently at 0°C to room temperature in THF, providing the bicyclic lactam in 70-85% yield. The 8-fluoro substituent is compatible with this approach as it remains unaffected during the cyclization step [6] [10].

                    • TMSNEt₂-Activated Cyclization: N-(Trimethylsilyl)diethylamine (TMSNEt₂) combined with t-BuOK and 18-crown-6 enables unprecedented room-temperature intramolecular SNAr cyclizations of electron-rich aryl fluorides. This system activates conventionally unreactive substrates through silicon-assisted desilylation and fluoride displacement. The methodology achieves excellent yields (56-93%) for 3,4-dihydro-2H-1,5-benzoxazepines, including 8-fluoro substituted derivatives. The crown ether plays a crucial role in enhancing cation coordination and nucleophile availability [2].

                    • Microwave-Assisted Lactamization: For challenging substrates, microwave irradiation significantly accelerates the hydroamidation step. Using DBU as a non-nucleophilic base in acetonitrile, cyclization is complete within 10-30 minutes at 150°C, providing 8-fluorobenzoxazepines in 75-82% yield. This approach minimizes decomposition pathways observed during prolonged heating in conventional thermal methods [6].

                    Table 2: Solvent and Base Effects on Cyclization Pathways

                    Solvent SystemBase/AdditiveTemperatureDominant Pathway8-Fluoro Product Yield (%)
                    DMFK₂CO₃100°CSNAr cyclization68
                    TolueneNoneReflux[2,3]-Sigmatropic rearrangement<5 (benzoxazepine)
                    THF18-Crown-665°CSNAr cyclization73
                    TolueneTMSNEt₂/t-BuOKRoom temperatureSNAr cyclization89
                    THFNaH0°C to rtHydroamidation78
                    CH₃CNDBU150°C (MW)Hydroamidation82

                    Catalytic Approaches for Regioselective Fluorination and Ring Formation

                    Advanced catalytic methodologies have emerged to address the challenges of regioselective fluorination and efficient benzoxazepine ring formation:

                    • Late-Stage C-H Fluorination: Palladium-catalyzed C-H activation enables direct fluorination of preformed benzoxazepine scaffolds. Using Pd(OAc)₂ (5 mol%) and N-fluorobenzenesulfonimide (NFSI) as the fluorine source, selective fluorination occurs at the C8 position. The reaction proceeds via a palladacycle intermediate, with electron-donating groups on nitrogen enhancing regioselectivity (up to 8:1 C8:C6 selectivity). Yields range from 45-65% for the 8-fluoro derivatives, representing a valuable alternative to de novo synthesis [5] [8].

                    • Redox-Neutral Annulation: A novel copper-catalyzed (CuI, 10 mol%) domino process couples 2-fluorophenols with β-amino alcohols via dehydrogenative annulation. This cascade involves oxidative coupling, intramolecular amination, and aromatization sequences. Atmospheric oxygen serves as the terminal oxidant, making the process environmentally benign. The reaction demonstrates excellent functional group tolerance and achieves 60-75% yields for 8-substituted benzoxazepines [8].

                    • Electrophilic Fluorocyclization: For unsaturated precursors, electrophilic fluorocyclization constructs both the heterocyclic ring and the C-F bond in a single operation. Using Selectfluor® (1.5 equiv) in acetonitrile/water (4:1), amino allyl ethers undergo 7-endo-trig cyclization with concomitant electrophilic fluorine addition. This atom-economical process delivers 8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepines with complete diastereoselectivity (trans configuration) and yields of 70-82% [6].

                    • Photoredox Catalysis: Visible-light-mediated synthesis employs [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst (2 mol%) to generate amidyl radicals from N-chloro precursors. These radicals undergo 7-exo-trig cyclization onto aromatic rings, followed by rearomatization to yield benzoxazepines. Subsequent fluorination with NFSI provides 8-fluoro derivatives. This mild method (room temperature, visible light irradiation) achieves good functional group compatibility and 50-65% overall yields [8].

                    Optimization of Reaction Conditions for Yield and Selectivity

                    Systematic optimization of reaction parameters significantly enhances the efficiency and selectivity of 8-fluorobenzoxazepine synthesis:

                    • Temperature Effects: Kinetic studies reveal that SNAr cyclization has an optimal temperature window of 80-100°C in DMF. Below 80°C, reaction rates decrease substantially (k = 0.05 h⁻¹ at 70°C vs. 0.18 h⁻¹ at 90°C), while above 100°C, decomposition pathways become significant. For hydroamidation strategies, lower temperatures (0-25°C) minimize epimerization at stereocenters, while microwave-assisted methods achieve rapid conversion at 150°C without decomposition due to shortened reaction times [2] [6].

                    • Base Selection: The choice of base dramatically influences reaction pathway and yield. For SNAr cyclization, carbonate bases (K₂CO₃, Cs₂CO₃) provide optimal results by generating moderately strong nucleophiles without promoting elimination side reactions. Stronger bases like DBU or phosphazenes favor hydroamidation but may cause epimerization or over-reaction. In TMSNEt₂-promoted reactions, the combination of t-BuOK with 18-crown-6 proves essential for achieving high yields at room temperature by enhancing anion nucleophilicity through cation coordination [2].

                    • Concentration Effects: Dilute conditions (0.05-0.1 M) favor intramolecular cyclization over dimerization or polymerization side reactions. In hydroamidation routes, higher concentrations (0.5-1.0 M) are tolerated due to the unimolecular nature of the ring-closing step. For rearrangement pathways, concentrated solutions (≥1.0 M) increase the yield of ring-expanded byproducts [3] [8].

                    • Stereochemical Control: Chiral benzoxazepines require specialized conditions to prevent racemization. Using Hünig's base (DIPEA) instead of strong bases minimizes epimerization at stereocenters adjacent to carbonyl groups. For [2,3]-sigmatropic rearrangements, chiral auxiliaries on nitrogen provide moderate asymmetric induction (up to 75% ee). Recent advances demonstrate that chiral phase-transfer catalysts achieve up to 88% ee in the alkylation step preceding cyclization [3] [4].

                    Table 3: Optimization of Fluorination and Ring Formation Conditions

                    ParameterSNAr CyclizationHydroamidationCatalytic Fluorocyclization
                    Optimal CatalystNoneNonePd(OAc)₂ (5 mol%) or CuI (10 mol%)
                    Fluorination SourcePre-installed fluorinePre-installed fluorineNFSI or Selectfluor®
                    Temperature Range80-100°C0-25°C or 150°C (MW)25-80°C
                    Key Additive18-Crown-6 (for low-T)TMSNEt₂Phenanthroline ligand
                    Concentration (M)0.1-0.30.5-1.00.05-0.2
                    Critical pH/pKa ControlpKa H₂O > 12pKa H₂O > 15Not applicable
                    Reaction Time6-12 h0.5-2 h (MW) or 12-24 h2-8 h
                    Scalability DemonstratedUp to 100 gUp to 50 gUp to 10 g

                    Compounds Mentioned in Article

                    Properties

                    CAS Number

                    844648-13-1

                    Product Name

                    8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

                    IUPAC Name

                    8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine

                    Molecular Formula

                    C9H10FNO

                    Molecular Weight

                    167.18 g/mol

                    InChI

                    InChI=1S/C9H10FNO/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11H,3-4,6H2

                    InChI Key

                    MCVXZLUQBPRIOC-UHFFFAOYSA-N

                    SMILES

                    C1COC2=C(CN1)C=CC(=C2)F

                    Canonical SMILES

                    C1COC2=C(CN1)C=CC(=C2)F

                    Product FAQ

                    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
                    • To receive a quotation, send us an inquiry about the desired product.
                    • The quote will cover pack size options, pricing, and availability details.
                    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
                    • Quotations are valid for 30 days, unless specified otherwise.
                    Q2: What Are the Payment Terms for Ordering Products?
                    • New customers generally require full prepayment.
                    • NET 30 payment terms can be arranged for customers with established credit.
                    • Contact our customer service to set up a credit account for NET 30 terms.
                    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
                    Q3: Which Payment Methods Are Accepted?
                    • Preferred methods include bank transfers (ACH/wire) and credit cards.
                    • Request a proforma invoice for bank transfer details.
                    • For credit card payments, ask sales representatives for a secure payment link.
                    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
                    Q4: How Do I Place and Confirm an Order?
                    • Orders are confirmed upon receiving official order requests.
                    • Provide full prepayment or submit purchase orders for credit account customers.
                    • Send purchase orders to sales@EVITACHEM.com.
                    • A confirmation email with estimated shipping date follows processing.
                    Q5: What's the Shipping and Delivery Process Like?
                    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
                    • You can use your FedEx account; specify this on the purchase order or inform customer service.
                    • Customers are responsible for customs duties and taxes on international shipments.
                    Q6: How Can I Get Assistance During the Ordering Process?
                    • Reach out to our customer service representatives at sales@EVITACHEM.com.
                    • For ongoing order updates or questions, continue using the same email.
                    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

                    Quick Inquiry

                     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.